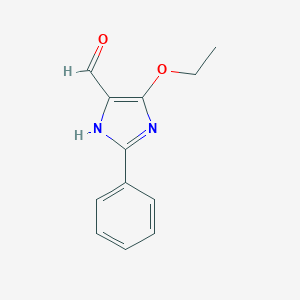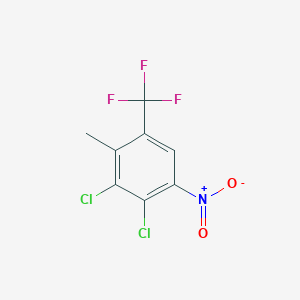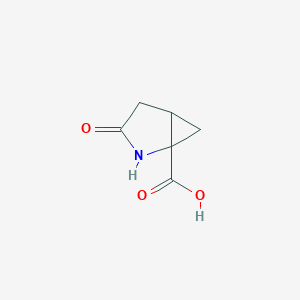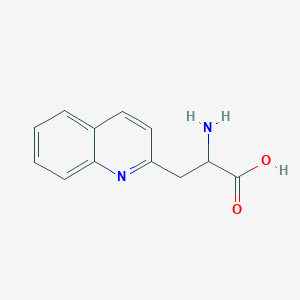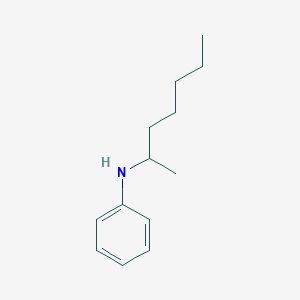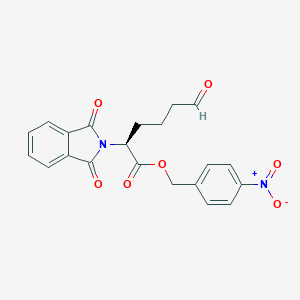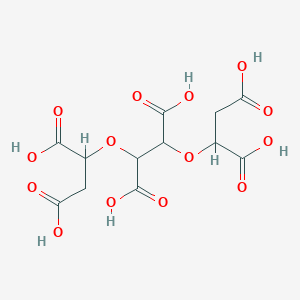
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-, also known as dimethylmalonic acid, is a dicarboxylic acid that has been widely studied for its potential applications in various fields of research. This acid is a white crystalline powder that is soluble in water and has a molecular weight of 230.17 g/mol.
作用机制
The mechanism of action of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is not fully understood. However, it has been reported that this acid inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been suggested that this acid induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been reported to have several biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In another study, it was reported to inhibit the growth of human ovarian cancer cells by inducing apoptosis.
实验室实验的优点和局限性
The advantages of using butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- in lab experiments include its relatively simple synthesis method, its solubility in water, and its potential applications in various fields of research. However, one limitation of this acid is its relatively low stability, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-. One potential direction is the investigation of its potential applications in the field of drug delivery. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in drug delivery.
Another potential direction is the investigation of its potential applications in the field of tissue engineering. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in the development of scaffolds for tissue engineering.
Conclusion:
In conclusion, butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is a dicarboxylic acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method is relatively simple, and it has been reported to have anti-inflammatory and anti-cancer properties. However, its relatively low stability may limit its use in certain experiments. There are several future directions for the research on this acid, including its potential applications in drug delivery and tissue engineering.
合成方法
The synthesis of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- can be achieved by the reaction of dimethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed with dilute sulfuric acid to yield the desired dicarboxylic acid. This synthesis method is relatively simple and has been reported in several research studies.
科学研究应用
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this acid has been investigated for its anti-inflammatory and anti-cancer properties. In one study, it was reported that this acid inhibited the growth of human ovarian cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, this acid has been used as a monomer in the synthesis of various polymers such as polyesters and polycarbonates. In one study, it was reported that the use of this acid as a monomer resulted in the formation of a polymer with improved mechanical properties compared to the polymer synthesized using other monomers.
属性
CAS 编号 |
111451-17-3 |
|---|---|
产品名称 |
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- |
分子式 |
C12H14O14 |
分子量 |
382.23 g/mol |
IUPAC 名称 |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI 键 |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
同义词 |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



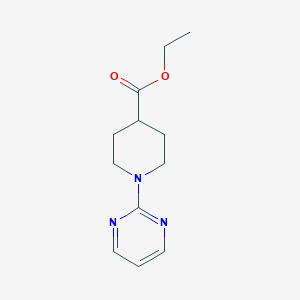
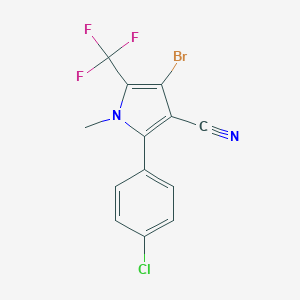
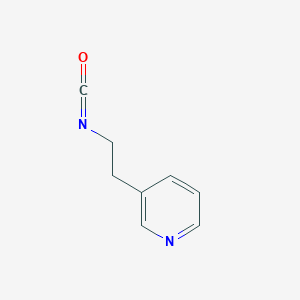

![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

